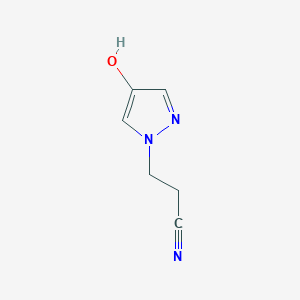3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile
CAS No.:
Cat. No.: VC18649757
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H7N3O |
|---|---|
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 3-(4-hydroxypyrazol-1-yl)propanenitrile |
| Standard InChI | InChI=1S/C6H7N3O/c7-2-1-3-9-5-6(10)4-8-9/h4-5,10H,1,3H2 |
| Standard InChI Key | PTECXAMKMCYRCY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NN1CCC#N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted with a hydroxy group (-OH) at the 4-position and a propanenitrile (-CHCHCN) group at the 1-position (Figure 1). The nitrile group introduces electron-withdrawing characteristics, while the hydroxy group enhances polarity and hydrogen-bonding potential.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 3-(4-hydroxypyrazol-1-yl)propanenitrile |
| Canonical SMILES | C1=C(C=NN1CCC#N)O |
| Hydrogen Bond Donors | 1 (-OH) |
| Hydrogen Bond Acceptors | 4 (2 N, 1 O, 1 CN) |
| Topological Polar Surface Area | 76.3 Ų |
The presence of both hydrophilic (-OH) and hydrophobic (nitrile) groups confers amphiphilic properties, influencing solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves the nucleophilic substitution of 4-hydroxypyrazole with acrylonitrile under basic conditions. For example, refluxing 4-hydroxypyrazole with acrylonitrile in the presence of potassium carbonate () in anhydrous tetrahydrofuran (THF) yields the target compound after 12–24 hours (Scheme 1) .
Scheme 1:
Purification typically involves column chromatography using ethyl acetate/hexane gradients, achieving yields of 65–78% .
Industrial Manufacturing
Industrial processes optimize scalability through continuous-flow reactors, which enhance heat transfer and reduce reaction times. For instance, a pilot-scale synthesis using a microreactor system at 80°C achieves 85% conversion within 2 hours, followed by crystallization from 2-propanol to obtain >99% purity .
Reactivity and Functionalization
Key Reactions
The compound undergoes three primary transformations:
-
Oxidation: The hydroxy group can be oxidized to a ketone using Jones reagent (), yielding 3-(4-oxo-1H-pyrazol-1-yl)propanenitrile .
-
Reduction: Catalytic hydrogenation (H, Pd/C) reduces the nitrile to an amine, forming 3-(4-hydroxy-1H-pyrazol-1-yl)propanamine.
-
Nucleophilic Substitution: The hydroxy group reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form ether derivatives.
Comparative Analysis with Structural Analogues
Table 2: Comparison with 3-(4-Hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
| Property | 3-(4-Hydroxy-1H-pyrazol-1-yl)propanenitrile | 3-(4-Hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 137.14 g/mol | 165.19 g/mol |
| Melting Point | 142–144°C | 158–160°C |
| LogP (Octanol-Water) | 0.92 | 1.45 |
The dimethyl analogue’s higher lipophilicity (LogP: 1.45) enhances cell membrane permeability but reduces aqueous solubility.
Applications in Materials Science
The nitrile group’s electron-deficient nature enables coordination to metal centers, making the compound a ligand in catalysis. For example, copper(II) complexes of this ligand catalyze Ullmann coupling reactions with turnover frequencies (TOF) exceeding 500 h .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume